molecular formula C20H23Br2NO4 B12458082 4-(5,6-dibromo-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl hexanoate

4-(5,6-dibromo-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl hexanoate

Cat. No.: B12458082
M. Wt: 501.2 g/mol
InChI Key: NVZMKRHPLCXEGL-UHFFFAOYSA-N
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Description

4-(5,6-Dibromo-1,3-dioxo-hexahydroisoindol-2-yl)phenyl hexanoate is a complex organic compound that features a hexahydroisoindole core with dibromo and dioxo substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-dibromo-1,3-dioxo-hexahydroisoindol-2-yl)phenyl hexanoate typically involves multiple steps. One common route starts with the preparation of the hexahydroisoindole core, followed by bromination and subsequent esterification with hexanoic acid. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(5,6-Dibromo-1,3-dioxo-hexahydroisoindol-2-yl)phenyl hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups like amines or thiols .

Scientific Research Applications

4-(5,6-Dibromo-1,3-dioxo-hexahydroisoindol-2-yl)phenyl hexanoate has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(5,6-dibromo-1,3-dioxo-hexahydroisoindol-2-yl)phenyl hexanoate exerts its effects involves interactions with various molecular targets. The dibromo and dioxo groups can participate in hydrogen bonding and van der Waals interactions, which can influence the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways, making the compound useful in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5,6-Dibromo-1,3-dioxo-hexahydroisoindol-2-yl)phenyl hexanoate is unique due to its combination of a hexahydroisoindole core with dibromo and dioxo substitutions, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H23Br2NO4

Molecular Weight

501.2 g/mol

IUPAC Name

[4-(5,6-dibromo-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl] hexanoate

InChI

InChI=1S/C20H23Br2NO4/c1-2-3-4-5-18(24)27-13-8-6-12(7-9-13)23-19(25)14-10-16(21)17(22)11-15(14)20(23)26/h6-9,14-17H,2-5,10-11H2,1H3

InChI Key

NVZMKRHPLCXEGL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC1=CC=C(C=C1)N2C(=O)C3CC(C(CC3C2=O)Br)Br

Origin of Product

United States

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